methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate is a sulfonamide-containing compound featuring a benzoate ester, piperidine, and 1,3,4-thiadiazole moieties. The sulfonamide bridge links the benzoate ester to the piperidine ring, which is further substituted with a thiadiazole-2-yloxy group.
Properties
IUPAC Name |
methyl 4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-14(19)11-2-4-13(5-3-11)25(20,21)18-8-6-12(7-9-18)23-15-17-16-10-24-15/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNHUJWBYWCIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Thiadiazole vs.
Piperidine Substitution : The 4-thiadiazolyloxy group on piperidine introduces steric and electronic effects distinct from methyl-substituted analogs (e.g., ), which could influence pharmacokinetics .
Sulfonamide vs. Sulfonylurea : The sulfonamide group in the target compound is structurally closer to antibacterial sulfa drugs, unlike the herbicidal sulfonylureas .
Biological Activity
Methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate is a compound that exhibits significant biological activity, particularly in the realms of anticancer properties and enzyme inhibition. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
Chemical Formula: C16H19N3O3S
Molecular Weight: 335.41 g/mol
CAS Number: 2549034-67-3
The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities including anticancer and antimicrobial effects. The sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, show promising anticancer properties. For instance:
- Cytotoxicity Studies: A study on various thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The compound's structure contributes to its ability to inhibit cell proliferation effectively .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | SK-MEL-2 | 4.27 |
| Other Thiadiazole Derivative | SK-OV-3 | 19.5 |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition: Compounds with similar structures have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The sulfonamide group is particularly noted for enhancing this activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxic Mechanism: The compound likely induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction: The sulfonyl group may facilitate binding to the active site of AChE or other target enzymes, thereby inhibiting their activity and disrupting normal cellular functions.
Study on Thiadiazole Derivatives
A comprehensive study conducted by Alam et al. (2020) focused on the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The study found that modifications on the thiadiazole ring significantly affected cytotoxicity levels across different cancer cell lines. This compound was highlighted for its superior activity against melanoma cells compared to other derivatives .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| III | CS₂, KOH, EtOH, reflux (4–5 hrs) | Thiadiazole ring formation | |
| IV | 4-Bromomethylbenzenesulfonyl chloride | Piperidine sulfonylation | |
| V | LiH, DMF, stirring (4–6 hrs) | Nucleophilic coupling |
How can researchers characterize this compound using spectroscopic methods, and what spectral contradictions might arise?
Basic:
- IR Spectroscopy : Key peaks include S=O (1150–1250 cm⁻¹) and C=S (650–750 cm⁻¹) stretches ().
- ¹H NMR : Piperidine protons (δ 1.2–2.8 ppm), aromatic protons (δ 7.5–8.0 ppm), and methoxy groups (δ 3.8–3.9 ppm) ().
- EI-MS : Molecular ion peak ([M⁺]) confirms molecular weight.
Advanced:
- Contradictions : Overlap between sulfonyl and thiadiazole oxygen signals in IR can occur. Use 2D NMR (COSY/HSQC) to resolve aromatic proton splitting ().
- High-resolution MS distinguishes isotopic patterns for sulfur-containing fragments.
Q. Table 2: Representative Spectral Data
| Technique | Key Signals | Compound Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.4–1.6 (m, 2H, piperidine CH₂) | Analog in | |
| EI-MS | m/z 369 ([M⁺] for C₁₈H₁₅N₃O₄S) |
What in vitro biological evaluation protocols are suitable for assessing bioactivity, and how can researchers interpret conflicting data?
Basic:
- Antibacterial assays : Agar diffusion () against S. aureus and E. coli.
- Minimum Inhibitory Concentration (MIC) : Broth microdilution to quantify potency.
Advanced:
- Time-kill assays : Determine bactericidal vs. bacteriostatic effects.
- Conflicting data : Strain variability (e.g., Gram-positive vs. Gram-negative) may require normalization to standard drugs (e.g., ciprofloxacin). Use dose-response curves and statistical analysis ().
Q. Methodology :
- Validate results using triplicate runs and positive/negative controls.
- Cross-reference with SAR studies (e.g., piperidine substitution effects, ).
What are the key structural features influencing chemical reactivity and stability?
Basic:
- Sulfonyl group : Prone to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
- Thiadiazole ring : Sensitive to oxidation; store under inert gas.
Advanced:
Q. Table 3: Stability Assessment
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Sulfonyl ester hydrolysis | Use buffered solutions (pH 6–8) |
| Light exposure | Thiadiazole oxidation | Amber glassware, -20°C storage |
How should researchers handle this compound given its hazards?
Basic:
- Safety protocols : Use PPE (gloves, goggles), avoid inhalation ().
- Storage : Dry, dark conditions at 2–8°C ().
Advanced:
- Emergency measures : For skin contact, wash with water; for ingestion, administer activated charcoal ().
- Waste disposal : Incinerate in certified facilities to avoid sulfonate environmental persistence.
How can structural modifications enhance bioactivity or reduce toxicity?
Basic:
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability ().
- Thiadiazole derivatives : Replace oxygen with sulfur to modulate lipophilicity ().
Advanced:
- Prodrug strategies : Esterify the benzoate moiety (e.g., methyl to ethyl) for controlled release ().
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to bacterial targets ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
